methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-nitropyridine with methyl isocyanate under basic conditions, followed by reduction and cyclization to form the imidazopyridine core . Another approach involves the use of 2,3-diaminopyridine and methyl chloroformate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The imidazopyridine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopyridine derivatives, such as:
Imidazo[4,5-c]pyridine: Known for its biological activity and potential therapeutic applications.
Imidazo[1,2-a]pyridine: Used in the development of drugs with various pharmacological properties.
Uniqueness
Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the chlorine atom at the 7-position, which can influence its reactivity and biological activity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 7-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)7-11-5-4(9)2-3-10-6(5)12-7/h2-3H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCBMAQKDVTVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=NC=CC(=C2N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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